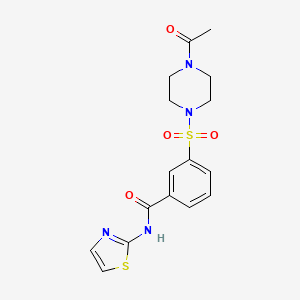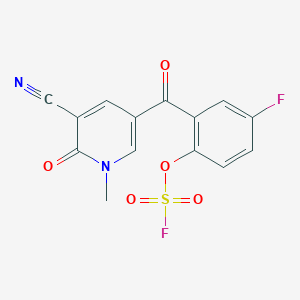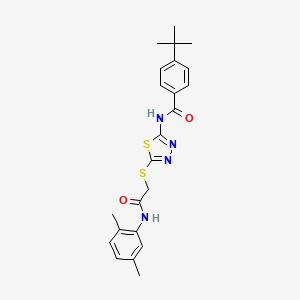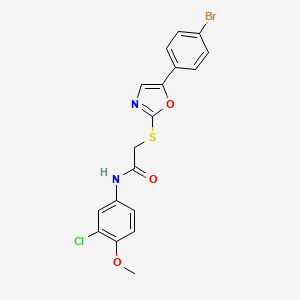
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, also known as ATS, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide derivatives have been explored for their potential antimalarial activities. These compounds, characterized by their ability to form various aminothiazole derivatives, have shown significant in vitro antimalarial activity with IC50 values of less than 30µM. This class of sulfonamides has been further examined for their ADMET properties, showcasing minimal cytotoxicity at the concentrations tested. Their molecular docking studies revealed small energy affinity against key plasmodial enzymes and SARS-CoV-2 proteins, indicating a broad spectrum of potential antiviral and antimalarial applications (Fahim & Ismael, 2021).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial properties of 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide derivatives. These compounds have been found to possess considerable antibacterial and antifungal activities, contributing valuable insights into the design of new antimicrobial agents. The structural elucidation of these compounds through various analytical techniques supports their potential use in combating microbial infections, offering a promising avenue for the development of novel antimicrobial strategies (Patel & Agravat, 2007).
Insecticidal Properties
The exploration of sulfonamide derivatives, particularly those incorporating the thiazole moiety, has extended to their potential use as insecticidal agents. A study focused on the synthesis of bioactive sulfonamide thiazole derivatives demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. The toxicological and biochemical assessments of these compounds indicate their potential as effective insecticidal agents, opening new pathways for agricultural pest management (Soliman et al., 2020).
Pharmacological Screening for Anticancer Activity
Research into novel benzhydrylpiperazine derivatives, including those with sulfonamide groups, has highlighted their potential cytotoxic activities against various cancer cell lines. The study of these compounds reveals their ability to inhibit cell growth in hepatocellular, breast, and colorectal cancer models, emphasizing the therapeutic potential of 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide derivatives in oncology (Gurdal et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-12(21)19-6-8-20(9-7-19)26(23,24)14-4-2-3-13(11-14)15(22)18-16-17-5-10-25-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEMFAPWAGSRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)

![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)


![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)
![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)
